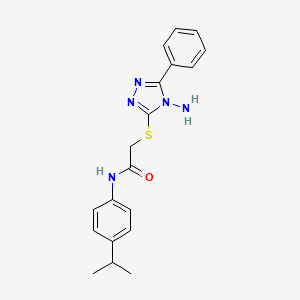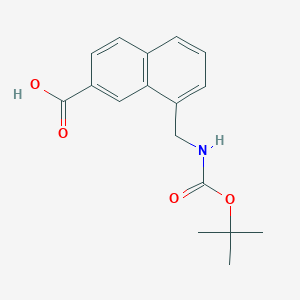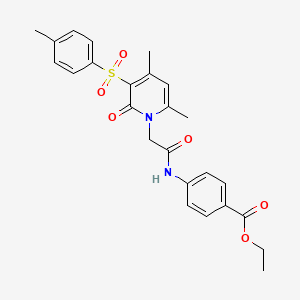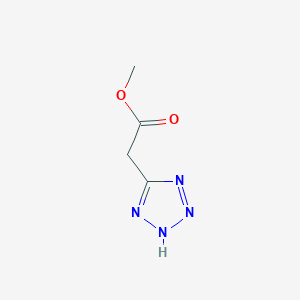
Methyl-2-(2H-1,2,3,4-Tetrazol-5-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a useful research compound. Its molecular formula is C4H6N4O2 and its molecular weight is 142.118. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Sie werden in Wirkstoffmoleküle integriert, um die Bioverfügbarkeit, metabolische Stabilität und Bindungsaffinität an Zielproteine zu verbessern .
- Wissenschaftler haben Derivate von Tetrazol-haltigen Benzoesäuren synthetisiert. Diese Verbindungen wurden auf ihre antibakterielle Aktivität untersucht. Tetrazol-basierte Strukturen weisen vielversprechende antimikrobielle Eigenschaften auf .
- In-silico-Moleküldocking-Studien helfen, ihre Wechselwirkungen mit Ziel-Enzymen wie dem P38-MAP-Kinase-Protein vorherzusagen .
Medizinische Chemie und Wirkstoffdesign
Antibakterielle Mittel
Krebsforschung
Anti-Infektionsmittel
Wirkmechanismus
Target of Action
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate, as a derivative of tetrazole, is known to interact with many enzymes and receptors in organisms via non-covalent interactions . This interaction results in a wide range of biological properties, making it a promising drug in pharmaceutical chemistry .
Mode of Action
The mode of action of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate involves its reaction with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . It also undergoes reaction with few active metals and produces new compounds which are explosives to shocks .
Biochemical Pathways
It’s known that tetrazole derivatives can stabilize the negative charge by delocalization and show corresponding carboxylic acid pka values . This suggests that Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate may influence pathways involving carboxylic acids.
Pharmacokinetics
Tetrazole derivatives are known to boost lipophilicity and enhance bioavailability . This suggests that Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate may have good bioavailability.
Result of Action
It’s known that tetrazole derivatives can result in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .
Action Environment
The action environment of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is likely to be influenced by various factors. For instance, it’s known that tetrazoles react vigorously when exposed to shock, fire, and heat on friction . Therefore, the stability and efficacy of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate may be influenced by environmental conditions such as temperature and physical stress.
Eigenschaften
IUPAC Name |
methyl 2-(2H-tetrazol-5-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-10-4(9)2-3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXJLWARDIMWNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NNN=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
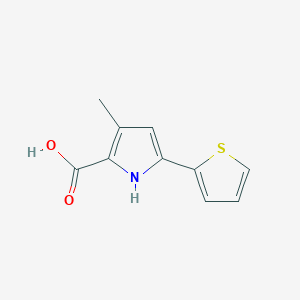
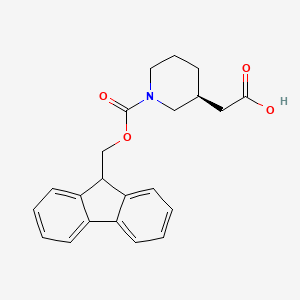
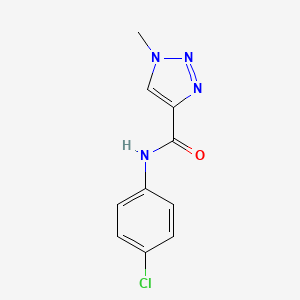
![[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B2414511.png)
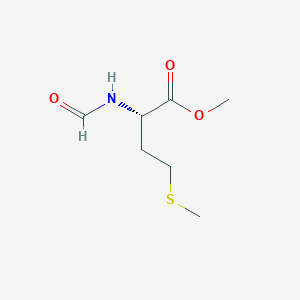
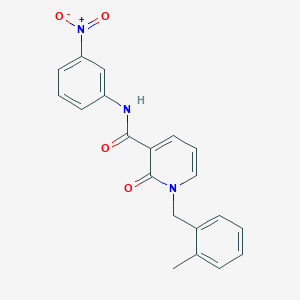
![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2414517.png)
![2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2414519.png)
![N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2414520.png)
![3,4-difluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2414521.png)
![1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2414522.png)
